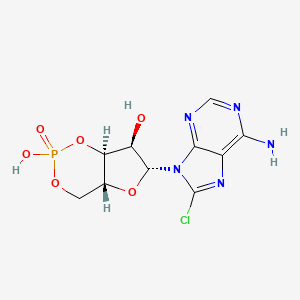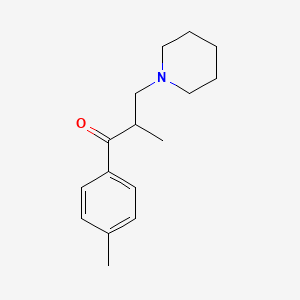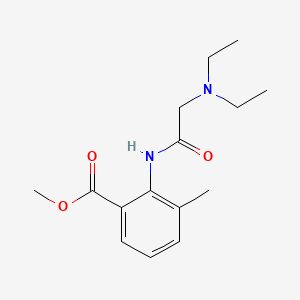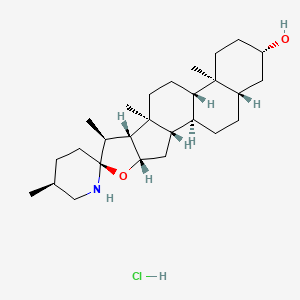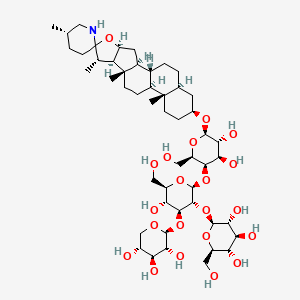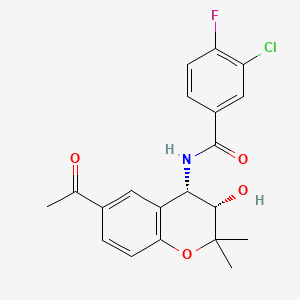
Acteoside
Vue d'ensemble
Description
Applications De Recherche Scientifique
Acteoside has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of glycoside chemistry and natural product synthesis.
Biology: It is studied for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: this compound exhibits potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Mécanisme D'action
Target of Action
Acteoside has been shown to have good druggability, and 13 protein targets were predicted . These potential targets are mainly associated with cancer, metabolism, antioxidant effects, and other physiological processes . In a study on hepatocellular carcinoma (HCC), it was found that this compound exerts an antitumor effect possibly through its up-regulation of p53 levels as well as inhibition of kallikrein-related peptidase (KLK) expression .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been shown to have antioxidative stress, antiapoptosis, and maintenance of steady intracellular calcium . In addition, fluorescence quenching and molecular docking simulation studies showed that this compound potentially interacts with hemoglobin in a one: one binding mode mediated mainly by the involvement of hydrophobic forces .
Biochemical Pathways
This compound is predicted to multitargets and multipathways to form a network that exerts systematic pharmacological effects . It has been shown to alter lipid metabolism and synthesis by regulating the expression of multiple genes, including Scarb1, Scarb2, Srebf1, Dhcr7, Acat2, Hmgcr, Fdft1, and Lss, which are involved several pathways, such as the glycolytic, AMPK, and fatty acid degradation pathways .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully annotated . It has been suggested that this compound has good drug-likeness .
Result of Action
The molecular and cellular effects of this compound’s action are quite extensive. It has been shown to inhibit cell proliferation, colony formation, and migration in all the three human HCC cell lines BEL7404, HLF, and JHH-7 . Furthermore, this compound treatment notably up-regulates IL-10, down-regulates the levels of IL-1β and TNF-α, and inhibits the protein expression of JAK2/STAT3, NF-κB p65, IKKα/β, and IKB of colon .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that flare-ups and relapses caused by excessive inflammatory responses in genetically susceptible hosts, antibiotic administration, microbial dysbiosis, or environmental factors like dietary factors can influence the action of this compound .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'actéoside peut être synthétisé par différentes méthodes, notamment la synthèse chimique et l'extraction à partir de sources naturelles. Une méthode courante consiste à l'extraire de plantes telles que le Ligustrum robustum et le Cistanche tubulosa . Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol, suivi d'une purification par des techniques telles que la chromatographie sur colonne .
Méthodes de production industrielle : La production industrielle de l'actéoside implique souvent une extraction à grande échelle à partir de matières végétales. Le processus comprend la récolte de la plante, son séchage et sa mouture en une poudre fine. La poudre est ensuite soumise à une extraction par solvant et l'actéoside est purifié à l'aide de techniques chromatographiques avancées .
Analyse Des Réactions Chimiques
Types de réactions : L'actéoside subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles ou électrophile dans des conditions contrôlées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
L'actéoside a un large éventail d'applications de recherche scientifique :
Médecine : L'actéoside présente des effets thérapeutiques potentiels, notamment des propriétés anti-inflammatoires, antioxydantes et neuroprotectrices.
5. Mécanisme d'action
L'actéoside exerce ses effets par le biais de multiples cibles et voies moléculaires :
Activité antioxydante : L'actéoside piège les radicaux libres et augmente la production d'enzymes antioxydantes, protégeant les cellules du stress oxydatif.
Effets anti-inflammatoires : Il inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation telles que NF-κB et MAPK.
Effets neuroprotecteurs : L'actéoside protège les neurones en réduisant l'agrégation de la bêta-amyloïde, en améliorant la fonction cholinergique et en modulant les niveaux de neurotransmetteurs.
Comparaison Avec Des Composés Similaires
L'actéoside est souvent comparé à d'autres glycosides de phényléthanoides tels que la forsythoside B et la poliumoside .
Composés similaires :
Unicité : L'actéoside se distingue par ses puissantes activités antioxydantes et anti-inflammatoires, ce qui en fait un composé précieux dans les applications de recherche et industrielles .
Propriétés
Numéro CAS |
61276-17-3 |
|---|---|
Formule moléculaire |
C29H36O15 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
[(3R,5R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20?,22?,23?,24+,25+,26+,27?,28?,29-/m0/s1 |
Clé InChI |
FBSKJMQYURKNSU-HTBVKDSYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
SMILES isomérique |
C[C@H]1C(C([C@H]([C@@H](O1)OC2[C@H](C(OC([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Apparence |
Solid powder |
| 61276-17-3 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
acteoside kusaginin verbascoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


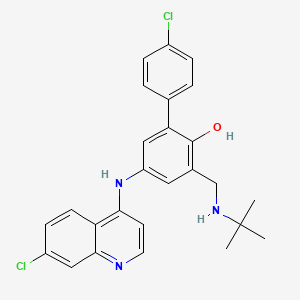
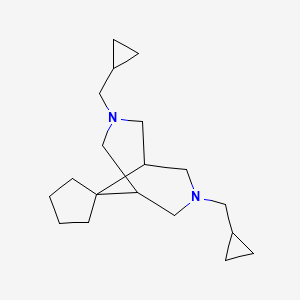
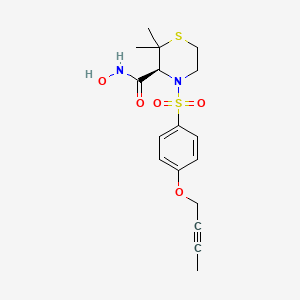
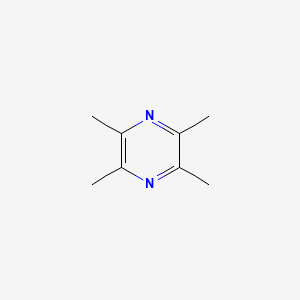
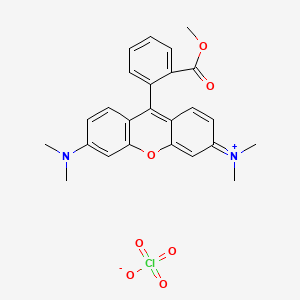
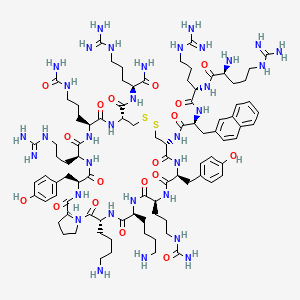
![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)
